3-ethyl-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-ethyl-4-methyl-4H-1,2,4-triazole is a heterocyclic compound containing three nitrogen atoms and two carbon atoms in a five-membered ring structure. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Mechanism of Action
Target of Action
It’s known that triazole derivatives, in general, have a wide range of biological activities and can interact with various biological targets .
Mode of Action
For instance, some triazole derivatives have been found to interact with metal surfaces, displacing water molecules on the surface, and forming a protective film . This interaction is facilitated by the abundant π-electrons and unshared electron pairs on the nitrogen atom in the triazole ring, which can interact with d-orbitals of any metal .
Biochemical Pathways
It’s known that triazole derivatives can influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The solubility of similar triazole derivatives in various solvents like acetone has been reported , which could potentially impact their bioavailability.
Result of Action
It’s known that triazole derivatives can exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and corrosion inhibition effects .
Action Environment
The action of 3-ethyl-4-methyl-4H-1,2,4-triazole can be influenced by various environmental factors. For instance, the corrosion inhibition effect of similar triazole derivatives has been found to be influenced by the pH of the solution . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with methyl isothiocyanate under basic conditions, followed by cyclization to form the triazole ring . Another approach involves the use of secondary amides and hydrazides, activated by triflic anhydride and subjected to microwave-induced cyclodehydration .
Industrial Production Methods
Industrial production of 1,2,4-triazoles, including this compound, often employs copper-catalyzed cross-couplings due to their efficiency, low toxicity, and good functional tolerance . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include ethyl bromoacetate for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions . The conditions often involve mild temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include ethyl [4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl acetate from substitution reactions and various oxides from oxidation reactions .
Scientific Research Applications
3-ethyl-4-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-ethyl-4-methyl-4H-1,2,4-triazole include:
- 4-methyl-4H-1,2,4-triazole-3-thiol
- 1,2,4-triazole
- 3-amino-1,2,4-triazole
Uniqueness
What sets this compound apart from its analogs is its unique substitution pattern, which imparts distinct chemical and biological properties. The ethyl and methyl groups enhance its lipophilicity and ability to penetrate biological membranes, making it more effective in certain applications compared to its unsubstituted or differently substituted counterparts .
Properties
IUPAC Name |
3-ethyl-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-3-5-7-6-4-8(5)2/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPWYJGTTKUYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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